Chiral Purity: Defined Enantiomeric Identity vs. Racemate
The compound's primary differentiation lies in its defined single-enantiomer identity, the (S)-enantiomer. This is a binary property; it is either enantiopure (S) or it is not. In contrast, a racemic mixture of the compound would contain a 50:50 mixture of (S)- and (R)-enantiomers, rendering it ineffective for any application where stereochemical induction is required. While a direct quantitative comparison of diastereoselectivity for this specific scaffold is not available, the class of pyrrolidine-derived (S)-lactamides is known to mediate highly stereoselective reactions [1].
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer (100% theoretical enantiomeric excess) |
| Comparator Or Baseline | Racemic mixture (0% enantiomeric excess) |
| Quantified Difference | Absolute difference in enantiomeric purity |
| Conditions | Structural identity based on stereochemistry at the C2 carbon |
Why This Matters
For procurement in asymmetric synthesis or chiral resolution, enantiopurity is the foundational requirement; a racemate is a fundamentally different material with no chiral induction capability.
- [1] Devine, P. N., & Dolling, U. H. (1998). Stereoselective synthesis of 2-aryloxy acids from lactamide derived esters of racemic α-halo carboxylic acids. Tetrahedron Letters, 39(37), 6723-6726. View Source
